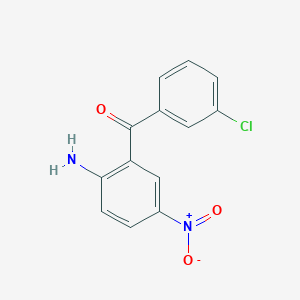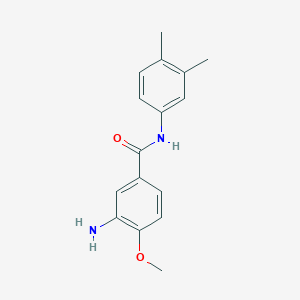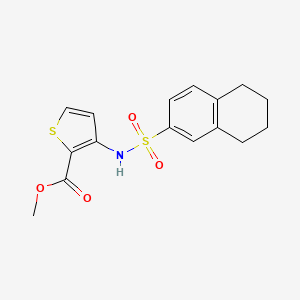![molecular formula C8H12N2O2 B8671147 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol](/img/structure/B8671147.png)
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol is a heterocyclic organic compound that belongs to the class of aminopyridine N-oxides. This compound is characterized by the presence of a pyridine ring substituted with an amino group and a hydroxypropyl group, along with an N-oxide functional group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol typically involves the reaction of 2-aminopyridine with 3-chloropropanol in the presence of a base, followed by oxidation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the oxidation step may be carried out using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions, leading to the formation of higher oxidation state products.
Reduction: The compound can be reduced to its corresponding amine, 2-(3-Hydroxypropyl)aminopyridine, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: 2-(3-Hydroxypropyl)aminopyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
2-Aminopyridine N-oxide: Shares the N-oxide functional group but lacks the hydroxypropyl substitution.
3-Aminopyridine N-oxide: Similar structure but with the amino group in a different position.
4-Aminopyridine N-oxide: Another isomer with the amino group in the para position.
Uniqueness: 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol |
InChI |
InChI=1S/C8H12N2O2/c11-7-3-5-9-8-4-1-2-6-10(8)12/h1-2,4,6,11-12H,3,5,7H2 |
Clave InChI |
YBIZAOIZDQUGSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NCCCO)N(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(Cyclopentylmethyl)-4-[(propan-2-yl)oxy]aniline](/img/structure/B8671080.png)








![(2S)-2-cyclopentyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B8671133.png)


